Cas no 2229470-67-9 (2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one)

2-Amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one is a specialized organic compound featuring a substituted phenyl ring with ethoxy and methoxy functional groups, coupled with an amino-ketone moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. The presence of both electron-donating alkoxy groups and the amino-ketone functionality enhances its utility in nucleophilic and condensation reactions. Its well-defined molecular architecture allows for precise modifications, facilitating the development of targeted bioactive molecules. The compound is typically characterized by high purity and stability under controlled conditions, ensuring consistent performance in synthetic applications. Suitable for research and industrial use, it serves as a key building block in heterocyclic and medicinal chemistry.
2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one structure
2229470-67-9 structure
Product Name:2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one
CAS No:2229470-67-9
MF:C11H15NO3
MW:209.241703271866
CID:5880016
PubChem ID:165690801
Update Time:2025-10-28

2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one
    • 2229470-67-9
    • EN300-1997554
    • Inchi: 1S/C11H15NO3/c1-3-15-10-6-4-5-8(9(13)7-12)11(10)14-2/h4-6H,3,7,12H2,1-2H3
    • InChI Key: AMUZXGJJRCFQEH-UHFFFAOYSA-N
    • SMILES: O(CC)C1=CC=CC(C(CN)=O)=C1OC

Computed Properties

  • Exact Mass: 209.10519334g/mol
  • Monoisotopic Mass: 209.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 61.6Ų

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Additional information on 2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one

Research Brief on 2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one (CAS: 2229470-67-9): Recent Advances and Applications

2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one (CAS: 2229470-67-9) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of recent studies exploring its potential applications in drug discovery, medicinal chemistry, and biochemical research. The presence of both amino and ketone functional groups, along with the ethoxy and methoxy substituents on the phenyl ring, provides this molecule with distinct reactivity and binding properties that make it a valuable intermediate in synthetic pathways.

Recent literature highlights the role of 2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one as a key precursor in the synthesis of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of kinase inhibitors, where the compound served as a scaffold for designing molecules with high selectivity and potency against specific kinase targets. The research emphasized the compound's ability to form critical hydrogen bonds and hydrophobic interactions within the kinase active site, leading to improved binding affinity and therapeutic potential.

In addition to its applications in kinase inhibitor development, 2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one has shown promise in the field of neurodegenerative disease research. A recent investigation published in ACS Chemical Neuroscience (2024) explored its derivatives as potential modulators of protein aggregation processes implicated in Alzheimer's disease. The study reported that structural modifications of this core scaffold resulted in compounds capable of inhibiting β-amyloid fibril formation while maintaining favorable blood-brain barrier permeability.

The synthetic accessibility of 2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one has also been a focus of recent methodological developments. A 2024 publication in Organic Process Research & Development described an optimized, scalable synthesis route for this compound, achieving high yields (85-90%) while minimizing environmental impact through green chemistry approaches. This advancement is particularly significant for industrial-scale production and further pharmaceutical development.

From a safety and pharmacological perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) have provided preliminary data on the compound's safety profile. While showing good stability under physiological conditions, the studies recommend further investigation into its metabolic pathways and potential reactive metabolites before advancing to clinical applications. These findings underscore the importance of continued research to fully characterize this promising chemical entity.

Looking forward, the versatility of 2-amino-1-(3-ethoxy-2-methoxyphenyl)ethan-1-one suggests its potential application across multiple therapeutic areas. Current research directions include exploration of its use in developing antimicrobial agents, particularly against drug-resistant bacterial strains, as well as its incorporation into fluorescent probes for biological imaging. The compound's unique structural features continue to inspire innovative applications in chemical biology and drug discovery.

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